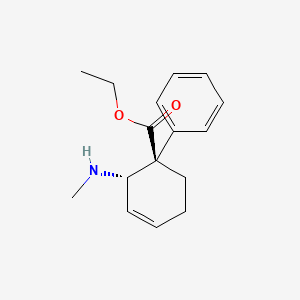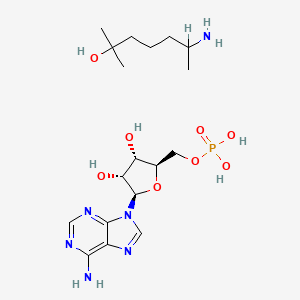
舒芬太尼柠檬酸盐
概述
描述
舒芬太尼柠檬酸盐是一种合成阿片类镇痛药,因其强大的镇痛作用而被广泛应用于医疗领域。它是芬太尼的衍生物,其效力明显强于芬太尼和吗啡。舒芬太尼柠檬酸盐主要用作麻醉辅助剂,平衡麻醉剂,以及主要麻醉剂。 它可以通过静脉、硬膜外和舌下途径给药 .
科学研究应用
舒芬太尼柠檬酸盐被广泛用于科学研究,特别是在化学、生物学、医学和工业领域。 在医学上,它用作外科手术中的麻醉剂,包括心血管和神经外科手术 . 它也用于经认证的医疗监督医疗保健环境中急性疼痛的管理 . 在法医学中,舒芬太尼柠檬酸盐用于检测和鉴定生物样本中的阿片类化合物 .
作用机制
生化分析
Biochemical Properties
Sufentanil citrate acts as an agonist at the μ-opioid receptors, which are widely distributed in the brain, spinal cord, and other tissues. These receptors are involved in the modulation of pain and are the primary targets for opioid analgesics. Sufentanil citrate interacts with these receptors by mimicking the action of endogenous opioids, leading to analgesia and sedation . The compound’s high affinity for μ-opioid receptors contributes to its potent analgesic effects.
Cellular Effects
Sufentanil citrate exerts its effects on various cell types, particularly neurons in the central nervous system. It increases pain tolerance and decreases the perception of pain by inhibiting the release of neurotransmitters from primary afferents via presynaptic inhibition of calcium channels and postsynaptic neuronal hyperpolarization produced by the opening of potassium channels . Additionally, sufentanil citrate influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, sufentanil citrate binds selectively to μ-opioid receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, resulting in analgesia . Sufentanil citrate’s high potency is attributed to its structural modifications, including the addition of a methoxymethyl group on the piperidine ring and the replacement of the phenyl ring by thiophene .
Temporal Effects in Laboratory Settings
In laboratory settings, sufentanil citrate exhibits rapid onset and short duration of action. Its stability and degradation over time have been studied extensively. Sufentanil citrate is characterized by a high hepatic extraction ratio and is metabolized extensively in the liver by the CYP3A4 enzyme . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with repeated dosing leading to prolonged terminal half-life due to higher plasma concentrations .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of sufentanil citrate vary with different dosages. At low doses, sufentanil citrate provides effective analgesia without significant adverse effects. At high doses, it can cause respiratory depression, bradycardia, and other toxic effects . Threshold effects and toxicities have been observed, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
Sufentanil citrate is metabolized primarily by oxidative N- and O-dealkylation, predominantly by the CYP3A4 enzyme in the liver and small intestines . The main routes of elimination are through the kidneys, with sufentanil and its metabolites being excreted in the urine. The metabolism of sufentanil citrate can be influenced by factors such as pH, respiratory or metabolic acidosis, and the presence of other drugs that affect CYP3A4 activity .
Transport and Distribution
Sufentanil citrate has a distribution time of 1.4 minutes and a redistribution time of 17.1 minutes . Its volume of distribution is approximately three times that of total body water, with the peripheral tissue compartment acting as a reservoir for the drug . Following administration, sufentanil citrate is rapidly redistributed from the plasma to peripheral tissues, contributing to its rapid onset of action.
Subcellular Localization
The subcellular localization of sufentanil citrate is primarily within the central nervous system, where it exerts its analgesic effects by binding to μ-opioid receptors on neuronal membranes . The drug’s high lipophilicity allows it to cross the blood-brain barrier efficiently, targeting specific compartments within the brain and spinal cord. Post-translational modifications and targeting signals may further influence its localization and activity within subcellular compartments .
准备方法
舒芬太尼柠檬酸盐的合成涉及多个步骤,从N-苄基哌啶酮开始。Janssen 和 Van Daele 报告的原始合成涉及 10 个步骤,总收率为 2%。 随后的改进将收率提高到 15%,进一步改进使总收率达到 26% . 该过程包括 N-苄基哌啶酮与苯胺和氰化钾在乙酸水溶液中的 Strecker 反应,形成氰胺,然后使用过氧化氢将腈基水解成酰胺 .
化学反应分析
舒芬太尼柠檬酸盐会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢用于水解,氰化钾用于 Strecker 反应 . 这些反应产生的主要产物包括氰胺和酰胺中间体 .
相似化合物的比较
舒芬太尼柠檬酸盐类似于其他合成阿片类药物,如芬太尼、阿芬太尼和瑞芬太尼。 它的独特之处在于其效力,其效力大约是芬太尼的 5 到 10 倍,是吗啡的 500 到 1000 倍 . 这种高效力使其在需要快速有效止痛的情况下特别有用。 其他类似化合物包括卡芬太尼和洛芬太尼,它们也是强效合成阿片类药物 .
属性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZPLDERGDQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56030-54-7 (Parent) | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048928 | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60561-17-3 | |
| Record name | Sufentanil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufentanil citrate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufentanil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUFENTANIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
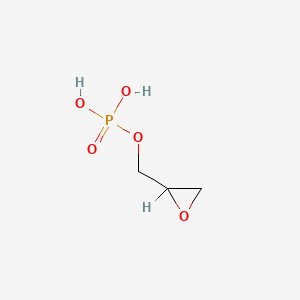
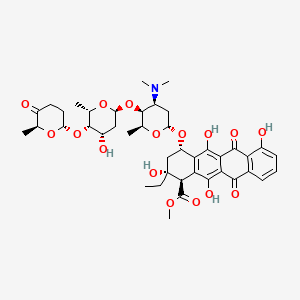



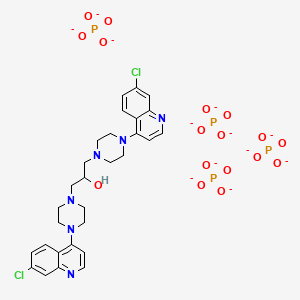
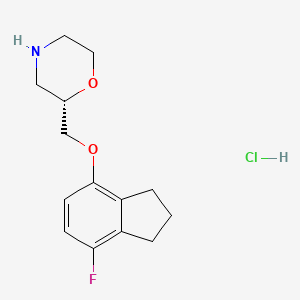

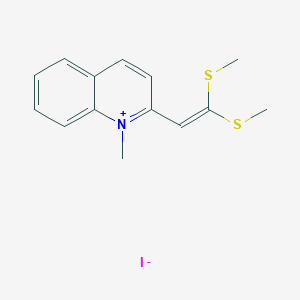
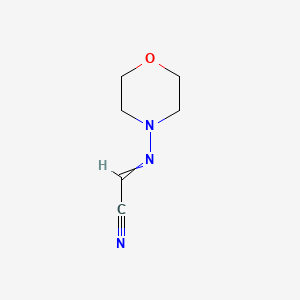
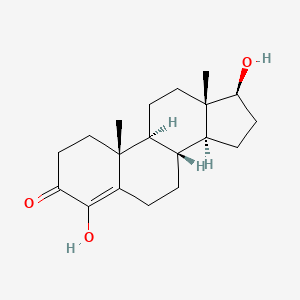
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)
